molecular formula C9H10BClO2 B13458579 (2-Chloro-5-cyclopropylphenyl)boronic acid

(2-Chloro-5-cyclopropylphenyl)boronic acid

Cat. No.: B13458579
M. Wt: 196.44 g/mol
InChI Key: XMHZVCZDVFRQFL-UHFFFAOYSA-N
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Description

(2-Chloro-5-cyclopropylphenyl)boronic acid is an arylboronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 5-position. Boronic acids are widely used in organic synthesis, materials science, and pharmaceuticals due to their ability to form reversible covalent bonds with diols (e.g., in Suzuki-Miyaura cross-coupling reactions) and their role in targeting biomolecules like enzymes or receptors .

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(2-chloro-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2

InChI Key

XMHZVCZDVFRQFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CC2)Cl)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the formation of a boronic acid group on a pre-substituted aromatic ring. Common approaches include:

Specific Method from Patent Literature

A patent (CN111171065A) describes a multi-step synthesis of a related cyclopropylphenyl boronic acid derivative, which can be adapted for this compound synthesis:

Step Description Conditions Notes
S1 Dissolution of starting compound in dichloromethane; addition of triethylamine and (Boc)2O Room temperature, 12-20 h Protects amino groups if present
S2 Acidic work-up with dilute HCl, extraction with dichloromethane, drying Room temperature Isolates intermediate compound
S3 Reaction of intermediate with bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2 catalyst 80°C, 8 h, nitrogen atmosphere Borylation step
S4 Filtration, solvent evaporation, washing with petroleum ether Room temperature Purification of boronic acid ester

This method yields a white solid boronic acid ester, which can be hydrolyzed to the free boronic acid if needed.

Preparation of (2-Chloro-4-cyclopropylphenyl)boronic Acid

Although slightly different in substitution pattern, (2-Chloro-4-cyclopropylphenyl)boronic acid preparation details from GLP Bio provide insight into stock solution preparation and handling rather than synthetic methodology. However, this compound is commercially available, indicating established synthetic routes exist.

Comparative Data Table of Preparation Conditions for Related Compounds

Compound Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
2-Chloro-5-methoxyphenylboronic acid (Suzuki coupling) Pd(PPh3)4 Na2CO3 DME/EtOH/H2O (6:1:1) 100 (reflux) 4 84 Argon atmosphere
2-Chloro-5-methoxyphenylboronic acid (Microwave) - - DMF/Acetonitrile 85 0.5 25 Microwave reactor
2-Chloro-5-methoxyphenylboronic acid (Pd(dppf)Cl2 borylation) Pd(dppf)Cl2 KOAc 2-Methyltetrahydrofuran 80 8 Not specified From patent method
2-Chloro-5-methoxyphenylboronic acid (Pd2(dba)3, P(t-Bu)3) Pd2(dba)3, P(t-Bu)3 Na2CO3 EtOH/H2O/Toluene 20 (reflux) Not specified 91 High selectivity

Analysis and Discussion

  • The Pd-catalyzed borylation of aryl halides with bis(pinacolato)diboron is a well-established method that can be adapted for this compound synthesis. The presence of the cyclopropyl group requires mild conditions to avoid ring opening.
  • Reaction temperatures around 80°C and inert atmosphere (nitrogen or argon) are common to maintain catalyst activity and prevent oxidation.
  • Bases such as potassium acetate or sodium carbonate facilitate the transmetallation step.
  • Solvent choice impacts solubility and reaction rate; mixtures involving ethers (e.g., 2-methyltetrahydrofuran) and alcohols are typical.
  • Purification involves filtration, solvent evaporation, and washing, often yielding solid boronic acid esters or acids.
  • Yields depend on substrate purity, catalyst loading, and reaction time but can reach above 80% in optimized conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase boronic acid electrophilicity, enhancing reactivity in cross-coupling or diol-binding reactions .
  • Bulky substituents like cyclopropane may reduce reaction rates in sterically hindered environments but improve lipid membrane permeability in biological systems .
  • Polar groups (e.g., aldehyde, methoxy) can modulate solubility and hydrogen-bonding interactions .

Reactivity and Stability Comparisons

pH-Dependent Reactivity

Studies on 4-nitrophenyl boronic acid demonstrate that boronic acids exhibit pH-dependent reactivity, with optimal conversion to phenol derivatives (e.g., via H₂O₂ oxidation) occurring at pH ~11 . The electron-withdrawing nitro group accelerates this reaction (rate constant: 0.0586 s⁻¹), whereas steric hindrance from substituents like cyclopropane might slow similar processes.

Suzuki-Miyaura Coupling Efficiency

The cyclopropyl group’s steric bulk could necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases).

Enzyme Inhibition

In , [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The chloro and cyclopropyl groups in the target compound may similarly enhance HDAC binding via hydrophobic interactions or halogen bonding.

Anticancer Activity

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity against triple-negative breast cancer cells .

Biological Activity

(2-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, which is known to interact with various biological systems. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}BClO2_2, with a molecular weight of approximately 195.54 g/mol. The presence of both a chloro group and a cyclopropyl substituent contributes to its unique reactivity and solubility in various organic solvents. Its polar nature enhances its interactions with biomolecules, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols in carbohydrates and other biomolecules. This property allows it to act as an enzyme inhibitor or modulator in various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by binding to their active sites or regulatory regions. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells.
  • Targeting Glycoproteins : The ability of boronic acids to interact with glycosylated proteins may facilitate the development of targeted therapies for diseases involving glycoprotein dysregulation.

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • A study demonstrated that structurally similar compounds could selectively inhibit Toxoplasma gondii DHFR over human DHFR, suggesting that this compound may exhibit similar selectivity and potency in inhibiting parasitic enzymes .
  • High-Throughput Screening :
    • In phenotypic screening assays, compounds related to this compound showed significant inhibition of Rho/MRTF/SRF-mediated gene transcription, indicating potential applications in treating fibrotic diseases .
  • Cytotoxicity Studies :
    • Research indicated that related boronic compounds exhibited low cytotoxicity at concentrations up to 100 µM, making them suitable candidates for further development as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameIC50 (nM)Selectivity RatioNotable Activity
This compoundTBDTBDPotential DHFR inhibitor
5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine1.57196Effective against T. gondii
5-Aryl-1,3,4-oxadiazol-2-ylthiol180TBDInhibitor of gene transcription

Q & A

Q. What are the standard synthetic routes for (2-Chloro-5-cyclopropylphenyl)boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed borylation of the corresponding aryl halide. Key reagents include bis(pinacolato)diboron as the boron source, a Pd catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a polar solvent like DMF at 80–100°C. Yield optimization requires precise control of temperature, catalyst loading (1–5 mol%), and stoichiometric ratios of the aryl halide to diboron reagent. Prolonged reaction times may lead to protodeboronation side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • ¹¹B NMR : Confirms the boronic acid group (δ ~30 ppm).
  • ¹H/¹³C NMR : Identifies substituents on the aromatic ring (e.g., cyclopropyl and chloro groups).
  • LC-MS/MS : Detects trace impurities (e.g., deboronated byproducts) with sensitivity down to 1 ppm using Multiple Reaction Monitoring (MRM) mode .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It acts as the aryl boronic acid partner, reacting with aryl halides (e.g., bromo- or iodoarenes) in the presence of a Pd catalyst. Ligand choice (e.g., SPhos or XPhos) and base (e.g., K₃PO₄) critically influence coupling efficiency. Solvent polarity (e.g., THF vs. dioxane) also affects reaction rates and yields .

Advanced Research Questions

Q. How can experimental design optimize cross-coupling efficiency with diverse substrates?

Employ a Design of Experiments (DoE) approach to systematically vary:

  • Aryl halide/boronic acid ratios (1:1 to 1:1.5).
  • Ligands (11 options, including bulky phosphines for sterically hindered substrates).
  • Bases (7 options, e.g., carbonate vs. phosphate salts).
  • Solvents (4 options, prioritizing polarity and boiling point). Surrogate models (e.g., machine learning) can predict optimal conditions from limited experimental data .

Q. What strategies resolve contradictory yield data across studies using this boronic acid?

  • Purity analysis : Use LC-MS/MS to identify impurities (e.g., residual Pd or protodeboronation products) that may suppress yields .
  • Reproducibility checks : Standardize catalyst activation (e.g., degassing solvents) and moisture control (e.g., inert atmosphere) to minimize variability .

Q. How can this boronic acid be integrated into targeted drug design?

As a bioisostere, it replaces carbonyl groups in enzyme inhibitors (e.g., β-lactamase or proteasome inhibitors). The boronic acid group forms reversible covalent bonds with catalytic serine residues, enhancing binding affinity and selectivity. Rational design involves computational docking to optimize steric and electronic compatibility with target active sites .

Q. What methods enable selective binding studies under physiologically relevant acidic conditions?

  • pH-dependent NMR : Measure binding constants (K) for diol-containing biomolecules (e.g., sialic acids) at pH 5.0–6.5 to mimic tumor microenvironments.
  • Functional group tuning : Introduce electron-withdrawing substituents (e.g., chloro) to enhance boronic acid acidity and improve binding at low pH .

Q. How to design chemosensors using this compound for diol detection?

Construct a fluorophore-quencher system where diol binding (e.g., glucose) induces a conformational change. For example, attach the boronic acid to a BODIPY core and a nitrobenzoxadiazole (NBD) quencher. Binding disrupts Förster resonance energy transfer (FRET), producing a fluorescence signal .

Q. What purification techniques effectively isolate this compound from reaction byproducts?

  • Boron-affinity chromatography : Use diol-functionalized resins (e.g., agarose) to selectively capture boronic acids. Elute with competitive binders (e.g., sorbitol) at pH 8.0.
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to exploit differences in boronic acid solubility .

Q. How to assess genotoxic impurities in pharmaceutical applications of this boronic acid?

  • Triple quadrupole LC-MS/MS : Quantify impurities (e.g., methyl phenylboronic acid) at <1 ppm using MRM transitions (e.g., m/z 121 → 77).
  • Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and robustness (pH/temperature variations) .

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